molecular formula C7H11NO B2902036 2-(1-methyl-1H-pyrrol-2-yl)ethanol CAS No. 61380-25-4

2-(1-methyl-1H-pyrrol-2-yl)ethanol

Cat. No.: B2902036
CAS No.: 61380-25-4
M. Wt: 125.171
InChI Key: OWUIUYMLDSTENT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)ethanol is an organic compound with the molecular formula C7H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is connected to the 2-position of a 1-methylpyrrole ring. It is a pale-yellow to yellow-brown liquid at room temperature .

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)ethanol has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the pyrrole nitrogen to the ethylene oxide, followed by protonation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5,9H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUIUYMLDSTENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 194 parts of 1,1'-oxybisethane are added 9.1 parts of lithium aluminum hydride while nitrogen gas is introduced. Then there is added dropwise, during a 2 hours-period, a solution of 14.9 parts of 1-methyl-1H-pyrrole-2-acetic acid in 105 parts of 1,1'-oxybisethane (exothermic reaction). Upon completion, stirring is continued for 8 hours at reflux temperature and for 8 hours at room temperature. The reaction mixture is cooled in an ice-salt bath and decomposed by successive dropwise additions of 9.5 parts of water, 8.5 parts of a sodium hydroxide solution 20% and again 33.3 parts of water. The precipitated product is filtered off and suspended in 1,1'-oxybisethane. The combined 1,1'-oxybisethane phases are dried, filtered and evaporated. The oily residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (93:7) as eluent. The pure fractions are collected and the eluent is evaporated, yielding 9.5 parts (69%) of 1-methyl-1H-pyrrole-2 -ethanol as a residue.
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